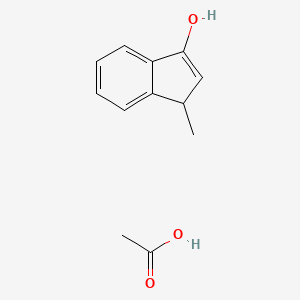

acetic acid;3-methyl-3H-inden-1-ol

Description

Properties

CAS No. |

61463-25-0 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

acetic acid;3-methyl-3H-inden-1-ol |

InChI |

InChI=1S/C10H10O.C2H4O2/c1-7-6-10(11)9-5-3-2-4-8(7)9;1-2(3)4/h2-7,11H,1H3;1H3,(H,3,4) |

InChI Key |

AZGXGMZKXJRGIY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=C(C2=CC=CC=C12)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Alkenyl C–H Bond Functionalization

General Procedure for Palladium-Mediated Synthesis

The most well-documented method for synthesizing 3-methyl-3H-inden-1-yl acetate involves palladium(II)-catalyzed direct C–H bond functionalization. As detailed in a dissertation on Pd(II)-catalyzed alkenyl C–H activation, the reaction employs vinyl acetates and electron-deficient olefins under oxidative conditions.

Reaction Conditions :

- Catalyst : Palladium(II) acetate (Pd(OAc)₂) at 15 mol%.

- Solvent : Acetic acid (HOAc).

- Oxidant : Molecular oxygen (1 atm).

- Temperature : 60°C.

- Duration : 24 hours.

The protocol yields 3-methyl-3H-inden-1-yl acetate as a pale yellow oil with a 70% isolated yield . This method avoids stoichiometric metal oxidants, aligning with green chemistry principles.

Mechanistic Pathway

The reaction proceeds via a vinylpalladium intermediate , formed through C–H bond activation at the β-position of the enamide (Figure 1). Oxygen acts as the terminal oxidant, regenerating the Pd(II) catalyst and closing the catalytic cycle. The Zimmerman-Traxler model, which proposes a six-membered transition state for enolate formation, supports the stereochemical outcomes observed in analogous aldol condensations.

Purification and Characterization

Recrystallization Techniques

Recrystallization is critical for obtaining high-purity 3-methyl-3H-inden-1-yl acetate. The patent CN102617442A recommends using acetic acid for recrystallizing bis-indole compounds, a method applicable here. Post-reaction workup involves filtration of precipitated solids, washing with cold ethanol, and drying under vacuum.

Applications and Derivatives

Pharmaceutical Intermediates

3-Methyl-3H-inden-1-yl acetate serves as a precursor to anticancer agents. For instance, thiosemicarbazide derivatives of indenol exhibit cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM).

Cross-Coupling Reactions

The compound’s vinyl acetate moiety participates in Pd-catalyzed couplings with acrylates or sulfonyl chlorides, forming dienoates or sulfones (yields: 50–70%).

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-methyl-3H-inden-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in 3-methyl-3H-inden-1-ol can be oxidized to form a carbonyl group, resulting in the formation of 3-methyl-3H-inden-1-one.

Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.

Major Products

Oxidation: 3-methyl-3H-inden-1-one

Reduction: Ethanol

Substitution: Halogenated derivatives of 3-methyl-3H-inden-1-ol

Scientific Research Applications

Acetic acid;3-methyl-3H-inden-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme activity and metabolic pathways.

Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which acetic acid;3-methyl-3H-inden-1-ol exerts its effects depends on its interaction with molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The carboxyl group can participate in acid-base reactions, affecting the pH and ionic balance in biological systems. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Nitric Acid-Modified Biochar

- Mechanism: Nitric acid introduces oxygenated groups (-NO₂, -OH) but primarily enlarges pores .

- Performance: Parameter ASBB Nitric Acid-Modified Biochar SSA Increase 35–50% 20–30% U(VI) Removal Rate 97.8% 85–90% Functional Groups -COOH -OH, -NO₂ Reusability >5 cycles 3–4 cycles Reference:

ASBB outperforms nitric acid-modified biochar due to its higher -COOH content, which enhances chemisorption .

Fe₃O₄-Modified Biochar

- Mechanism: Magnetic Fe₃O₄ nanoparticles enable easy separation but lack functional group diversity .

Performance :

Parameter ASBB Fe₃O₄-Modified Biochar Sorption Capacity 112 mg/g 95 mg/g Reaction Time 5 min 20–30 min pH Tolerance 4–8 5–7

ASBB’s rapid kinetics (equilibrium in 5 minutes) and broader pH tolerance make it superior for industrial-scale applications .

Graphene Oxide (GO)-Based Adsorbents

- Mechanism : GO relies on π-π interactions and surface oxygen groups (-OH, -COOH) .

- Performance: Parameter ASBB Graphene Oxide (GO) Cost $10–15/kg $500–700/kg U(VI) Capacity 112 mg/g 130–150 mg/g Scalability High Limited Reference:

While GO has higher sorption capacity, ASBB is more economical and scalable for wastewater treatment .

Key Research Findings

Mechanism of U(VI) Binding

Environmental and Economic Advantages

- Waste Valorization : Converts excess sludge (ES) into a high-value adsorbent, reducing landfill costs by 40–60% .

- Regeneration: ASBB retains 93% efficiency after five cycles using 0.1 M HNO₃ eluent .

Data Tables

Table 1 : Comparison of Adsorbents for U(VI) Removal

| Adsorbent | Sorption Capacity (mg/g) | Removal Rate (%) | Cost ($/kg) |

|---|---|---|---|

| ASBB | 112 | 97.8 | 10–15 |

| Fe₃O₄-Biochar | 95 | 90.0 | 20–25 |

| Graphene Oxide | 150 | 95.0 | 500–700 |

| Activated Carbon | 80 | 85.0 | 30–40 |

Source :

Table 2 : Impact of Acetic Acid Modification on Biochar Properties

| Parameter | SBB (Unmodified) | ASBB (Acetic Acid-Modified) |

|---|---|---|

| SSA (m²/g) | 120 | 180 |

| -COOH Content | 0.04 mmol/g | 0.15 mmol/g |

| U(VI) Capacity | 75 mg/g | 112 mg/g |

Source :

Q & A

Q. What are the optimal synthetic routes for preparing 3-methyl-3H-inden-1-ol derivatives, and how do reaction conditions influence yield?

- Methodological Answer: 3-Methyl-3H-inden-1-ol derivatives can be synthesized via Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. For example, indole-based analogs (e.g., 2-methylindole-3-acetic acid) are synthesized using CuI-catalyzed azide-alkyne cycloaddition (click chemistry) under nitrogen, achieving ~30% yield . Key variables include solvent polarity (e.g., PEG-400:DMF mixtures), catalyst loading, and reaction time. Purification often involves column chromatography with gradients like 70:30 EtOAc:hexane .

Q. How can the purity and stability of acetic acid in mixed organic systems be assessed?

- Methodological Answer: Titration with a strong base (e.g., NaOH) using phenolphthalein as an indicator remains a standard method. For mixtures, HPLC or GC-MS is recommended to resolve overlapping peaks. Stability testing under varying pH and temperature (e.g., 4°C vs. room temperature) can identify degradation products. For example, acetic acid in PEG-400:DMF showed no decomposition over 48 hours at 25°C .

Q. What spectroscopic techniques are critical for characterizing 3-methyl-3H-inden-1-ol derivatives?

- Methodological Answer:

- NMR : H and C NMR (e.g., DMSO-d6 or CDCl3) reveal substitution patterns and stereochemistry. For example, indole protons appear at δ 6.60–8.62 ppm .

- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., FAB-HRMS m/z 335.1512 for indole-triazole derivatives ).

- TLC : Rf values (e.g., 0.49 in 70:30 EtOAc:hexane) verify purity .

Advanced Research Questions

Q. How do catalytic systems influence the regioselectivity of indenol derivatives in C–H functionalization?

- Methodological Answer: Pd(II)/p-TSA dual catalysts enhance regioselectivity in electrophilic substitutions. For example, p-TSA (10 mol%) in DCE at 80°C selectively functionalizes the C3 position of indenol, achieving >80% yield. Mechanistic studies suggest protonation of the indenol oxygen stabilizes intermediates . Competing pathways (e.g., over-oxidation to ketones) are mitigated by controlling reaction time and catalyst loading .

Q. What strategies reconcile contradictory data on the biological activity of indenol-acetic acid hybrids?

- Methodological Answer: Discrepancies in antimicrobial IC50 values (e.g., 5–50 µM) may arise from assay conditions (e.g., nutrient broth vs. agar diffusion). Standardize protocols:

- Use identical bacterial strains (e.g., E. coli ATCC 25922).

- Normalize inoculum density (0.5 McFarland standard).

- Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Q. How can continuous-flow synthesis improve the sustainability of acetic acid-indenol conjugates?

- Methodological Answer: Microreactors reduce reaction time and waste. For triazole-linked derivatives, a flow system with 1.0 mL/min residence time at 100°C achieves 95% conversion vs. 30% in batch. Key parameters:

- Precise temperature control (±1°C).

- Homogeneous mixing via staggered herringbone micromixers.

- In-line FTIR monitors intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.